6,8-Dibromo-2H-chromene-3-carbonitrile

Medicinal Chemistry Physicochemical Properties Lead Optimization

Access a quantifiably superior lipophilic chromene scaffold for medicinal chemistry. • Enhanced membrane permeability: XLogP 3.1 vs 1.7 for the unsubstituted scaffold, a 1.4-unit logP increase directly improving predicted ADME profiles. • Dual bromine handles enable sequential Suzuki, Stille, or Heck cross-coupling for efficient, divergent synthesis of polysubstituted chromene libraries. • Purity ≥98%; in stock with global shipping to accelerate your SAR and lead optimization campaigns.

Molecular Formula C10H5Br2NO
Molecular Weight 314.96 g/mol
CAS No. 885271-32-9
Cat. No. B1503273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2H-chromene-3-carbonitrile
CAS885271-32-9
Molecular FormulaC10H5Br2NO
Molecular Weight314.96 g/mol
Structural Identifiers
SMILESC1C(=CC2=C(O1)C(=CC(=C2)Br)Br)C#N
InChIInChI=1S/C10H5Br2NO/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-3H,5H2
InChIKeyUNBJABPYHGUFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-2H-chromene-3-carbonitrile: Physicochemical Profile & Scaffold


6,8-Dibromo-2H-chromene-3-carbonitrile (CAS: 885271-32-9) is a heterocyclic compound belonging to the 2H-chromene family. Its core structure is a benzopyran ring system substituted with a nitrile group at the 3-position and bromine atoms at the 6- and 8-positions. Key physicochemical properties include a molecular weight of 314.96 g/mol and a computed lipophilicity (XLogP3-AA) of 3.1 [1]. This compound is primarily recognized as a versatile small molecule scaffold for chemical synthesis and medicinal chemistry research .

Scaffold Profile

Dibrominated chromene carbonitrile with higher computed lipophilicity for membrane-permeability studies

Synthetic Utility

Two bromine handles enable sequential cross-coupling diversification

Bioactivity Lead

Class-level evidence supports scaffold use in antiproliferative probe design

6,8-Dibromo-2H-chromene-3-carbonitrile: Differentiation from Generic Analogs


Simple substitution with unsubstituted or monohalogenated 2H-chromene-3-carbonitrile analogs is not scientifically equivalent due to a quantifiable shift in key physicochemical properties. The presence of the 6,8-dibromo substitution pattern dramatically increases the compound's lipophilicity, as evidenced by a computed XLogP3 value of 3.1, compared to 1.7 for the unsubstituted parent scaffold [1]. This nearly two-fold increase in LogP indicates a significant difference in membrane permeability and pharmacokinetic behavior. Such a change in physicochemical parameters can directly impact a molecule's performance as a chemical probe, a lead optimization candidate, or an intermediate in synthetic pathways where specific reactivity or physical properties are required.

Unsubstituted chromene-3-carbonitrile
Lower lipophilicity (computed XLogP shift) may alter permeability-driven behavior and scaffold performance
Mono-brominated 2H-chromene-3-carbonitrile
Single bromine handle limits the scope of multi-step cross-coupling sequences
Mono-chlorinated analog
Lighter halogen and lower molecular weight may change reactivity and physicochemical profile

6,8-Dibromo-2H-chromene-3-carbonitrile: Quantitative Differentiation


Increased Lipophilicity vs. Unsubstituted Scaffold

The 6,8-dibromo substitution pattern results in a significant, quantifiable increase in lipophilicity compared to the unsubstituted 2H-chromene-3-carbonitrile core scaffold. This property is crucial for predicting a compound's ability to passively diffuse across cell membranes and its potential for oral bioavailability. The computed XLogP3-AA value for 6,8-dibromo-2H-chromene-3-carbonitrile is 3.1, whereas the value for the parent scaffold, 2H-chromene-3-carbonitrile, is 1.7 [1]. This difference is a key differentiator when selecting a scaffold for medicinal chemistry or chemical biology applications.

Lipophilicity Shift
Head-to-head
XLogP3 3.1 vs 1.7 (parent)
Supports scaffold differentiation in membrane-permeability assays
Computed property; confirm with experimental logD
Medicinal Chemistry Physicochemical Properties Lead Optimization

Antiproliferative Activity in Thyroid Cancer Cells

While direct biological data for 6,8-dibromo-2H-chromene-3-carbonitrile is absent from the primary literature, strong class-level inference can be drawn from a closely related analog, 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (compound 2h). This coumarin derivative, which shares the identical 6,8-dibromo substitution pattern, exhibited significant antiproliferative activity in thyroid cancer-derived TPC-1 cells, with a CC50 of 90 µM [1]. This activity distinguishes it from other halocoumarin analogs within the same study that did not show similar potency. This evidence suggests the 6,8-dibromo motif, in the context of a chromene-like scaffold, is associated with favorable interactions for targeting specific cancer cell lines.

Antiproliferative Context
Class-level inference
Analog 2h CC50 90 µM (TPC-1)
Supports exploration as a potential antiproliferative scaffold
No direct target-compound data; validate in cell models
Cancer Research Coumarin Derivatives Antiproliferative Activity

Molecular Weight and Heavy Atom Differentiation from Mono-Halogenated Analogs

The presence of two heavy bromine atoms (Br) provides a clear and quantifiable differentiation from mono-halogenated (e.g., 6-bromo, 8-bromo, or 6-chloro) 2H-chromene-3-carbonitrile analogs. This results in a molecular weight of 314.96 g/mol for the target compound [1]. In contrast, a mono-bromo analog such as 8-bromo-2H-chromene-3-carbonitrile has a molecular weight of 236.06 g/mol , and a mono-chloro analog such as 6-chloro-2H-chromene-3-carbonitrile has a molecular weight of 191.61 g/mol [2]. This significant increase in mass and heavy atom count (14 vs. 12) is a critical consideration for applications where these parameters influence solubility, crystallinity, or are used as a synthetic handle for further derivatization (e.g., via cross-coupling reactions).

Molecular Mass
Cross-study comparable
314.96 g/mol vs 236.06 / 191.61 mono-halo
Higher mass and dual Br for Pd-catalyzed cross-coupling
Heavy atom count influences reactivity and purification
Chemical Synthesis Scaffold Selection Structure-Activity Relationship (SAR)

6,8-Dibromo-2H-chromene-3-carbonitrile: Validated Research Scenarios


Medicinal Chemistry: Lipophilicity Optimization

Based on the quantifiable difference in computed XLogP (3.1 vs 1.7 for the unsubstituted scaffold), 6,8-dibromo-2H-chromene-3-carbonitrile is the appropriate selection for medicinal chemistry campaigns where a more lipophilic core is required to improve membrane permeability or to match the lipophilicity of known active molecules in a drug design project [1]. Its use as a scaffold can directly impact the predicted ADME properties of a new chemical series.

Cancer Biology: Antiproliferative Pharmacophore Exploration

The class-level evidence showing antiproliferative activity (CC50 = 90 µM in TPC-1 cells) for a closely related 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile analog [1] supports the use of the target compound in the design and synthesis of new derivatives aimed at investigating or improving activity against thyroid cancer and potentially other cancer cell lines. This scaffold provides a starting point for structure-activity relationship (SAR) studies focused on the 6,8-dibromo motif.

Organic Synthesis: Dihalogenated Building Block for Cross-Coupling

The compound's molecular weight (314.96 g/mol) and the presence of two heavy bromine atoms provide a clear, quantifiable differentiation from mono-halogenated analogs [1]. This makes it a valuable and distinct building block for organic synthesis. The two C-Br bonds serve as handles for sequential or selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the efficient and divergent synthesis of complex, polysubstituted chromene libraries that are not easily accessible from mono-halogenated starting materials.

Application
Selection Property
Validation Focus
Lipophilicity optimization in hit-to-lead
Scaffold with higher computed lipophilicity
Validate membrane permeability in cellular models
Antiproliferative probe design
Class-level antiproliferative association
Review cell-model endpoints in thyroid cancer lines
Cross-coupling building block
Dual bromine substitution pattern
Confirm reactivity in Pd-catalyzed couplings

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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